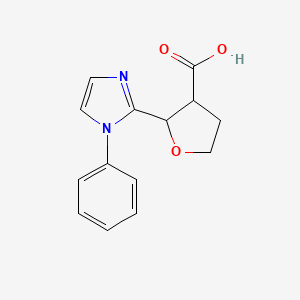

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Description

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-(1-phenylimidazol-2-yl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C14H14N2O3/c17-14(18)11-6-9-19-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9H2,(H,17,18) |

InChI Key |

TTZOSKADNJZIGW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C1C(=O)O)C2=NC=CN2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Imidazole Ring Construction and Functionalization

The imidazole moiety is typically constructed via condensation reactions involving aldehydes and amines or through oxidative cyclization of imidazolines.

Imidazole Synthesis via Imidazoline Oxidation : A common approach involves preparing imidazolines by reacting substituted benzaldehydes with ethylenediamine under mild conditions with iodine and potassium carbonate as catalysts. The imidazoline intermediate is then oxidized to the imidazole ring using oxidants such as diacetoxyiodobenzene or bromotrichloromethane/DBU systems. This method provides good yields for certain substitutions but may suffer from low yields (<5%) for others, requiring alternative oxidants or methods.

Alternative Routes : Attempts to use activated carbon-O2 or palladium-carbon systems for oxidation have been largely unsuccessful due to poor yields. Multistep syntheses starting from iminoethers have been explored but are less favorable due to complexity.

Direct Substitution on Imidazole : The phenyl substituent at the 1-position is introduced via reaction of the imidazole nitrogen with phenyl-containing reagents or by starting from appropriately substituted benzaldehydes in the initial condensation step.

Oxolane Ring Functionalization

The oxolane (tetrahydrofuran) ring bearing the carboxylic acid at the 3-position can be prepared by:

Chlorination and Subsequent Reaction with Imidazole : A chlorinated oxolane derivative (e.g., 3-chlorotetrahydrofuran carboxylic acid) is reacted with the imidazole derivative to form the desired 2-(imidazol-2-yl)oxolane carboxylic acid via nucleophilic substitution.

Conventional Methods for Oxolane Derivatives : The oxolane ring with carboxylic acid substituents can be synthesized by known methods such as ring closure of appropriate hydroxy acids or via oxidation of tetrahydrofuran derivatives.

Coupling Strategies

The key coupling step typically involves nucleophilic substitution of a halogenated oxolane intermediate with the imidazole derivative under conditions such as reflux in an inert solvent like dimethylformamide (DMF) with a base (e.g., sodium bicarbonate) to facilitate substitution.

Alternative coupling can be achieved via Ugi/Wittig cascade reactions using isocyanoacetates and carboxylic acids to form oxazole derivatives, which share structural motifs with the target compound. These methods offer rapid and scalable synthesis but are more suited for oxazole rather than imidazole derivatives.

Representative Synthetic Route (Summarized)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Benzaldehyde derivative + ethylenediamine + iodine + potassium carbonate | Formation of imidazoline intermediate |

| 2 | Oxidation with diacetoxyiodobenzene or bromotrichloromethane/DBU | Conversion to 1-phenylimidazole derivative |

| 3 | Preparation of 3-chlorotetrahydrofuran-2-carboxylic acid (or equivalent) | Halogenated oxolane intermediate |

| 4 | Nucleophilic substitution of halogenated oxolane with imidazole derivative in DMF with NaHCO3 | Formation of 2-(1-phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid |

Research Findings and Optimization

Activity and Stability Considerations : Studies on imidazole derivatives emphasize the importance of the carboxylic acid group and the imidazole ring for biological activity, which justifies the preservation of these groups during synthesis.

Solvent and Base Selection : DMF is commonly used as a solvent due to its polarity and ability to dissolve both organic and inorganic reagents. Sodium bicarbonate or other mild bases are preferred to avoid side reactions.

Yield and Purity : Oxidation steps to form imidazole rings can be yield-limiting; optimization of oxidants and reaction conditions is critical. The nucleophilic substitution step typically proceeds with good yields when using activated halogenated oxolane intermediates.

Scale-Up Potential : The described methods are amenable to scale-up, especially the one-step oxidation and coupling reactions, which reduce the number of purification steps and improve overall efficiency.

Comparative Table of Key Synthetic Parameters

| Parameter | Method A: Imidazoline Oxidation | Method B: Multistep Iminoether Route | Method C: Ugi/Wittig Cascade (Oxazole Synthesis) |

|---|---|---|---|

| Starting Materials | Benzaldehyde derivatives, ethylenediamine | Iminoethers, multiple reagents | Isocyanoacetates, aldehydes, amines, carboxylic acids |

| Oxidation Agent | Diacetoxyiodobenzene, bromotrichloromethane/DBU | Not applicable | Not applicable |

| Yield | Moderate to good (variable by substitution) | Low to moderate | High (for oxazoles, not imidazoles) |

| Reaction Time | Hours | Longer, multistep | Rapid, cascade reaction |

| Scalability | Good | Poor | Excellent |

| Applicability to Target Compound | Yes | Limited | No (for imidazole, but useful for related heterocycles) |

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the imidazole ring.

Scientific Research Applications

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes or receptors.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The phenyl group in the target compound introduces steric bulk and aromatic π-electron density, which may reduce solubility in polar solvents compared to methyl/ethyl analogs. The electron-withdrawing nature of the phenyl group could also alter reactivity in nucleophilic or electrophilic reactions .

Stereochemical Considerations :

- The trans-configuration of the phenyl derivative () contrasts with the racemic mixtures of methyl/ethyl analogs. This stereochemical specificity may influence crystallinity, melting points, and binding affinity in target interactions (e.g., enzyme active sites) .

Molecular Weight Trends :

- The phenyl analog has the highest molecular weight (258.28 g/mol), followed by ethyl (210.23 g/mol) and methyl (196.21 g/mol) derivatives. This trend correlates with substituent size and impacts applications in drug discovery, where molecular weight affects pharmacokinetics .

Biological Activity

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, also known by its CAS number 1864003-60-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The compound's molecular formula is with a molecular weight of 258.27 g/mol. The structure features an oxolane ring and an imidazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O3 |

| Molecular Weight | 258.27 g/mol |

| CAS Number | 1864003-60-0 |

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of various imidazole derivatives, including 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid. Research indicates that compounds with imidazole rings often exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, derivatives of imidazole were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that certain modifications to the imidazole structure enhance antibacterial activity, with MIC values reported as low as 2 µg/mL for some derivatives .

Anticancer Activity

The imidazole scaffold is well-known for its anticancer properties. A study focusing on similar compounds found that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Research Findings

A recent investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the oxolane ring significantly affect cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased potency, suggesting that 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid may also exhibit similar properties .

| Compound Type | Activity | MIC/IC50 Values |

|---|---|---|

| Imidazole Derivatives | Antibacterial | 2 µg/mL (S. aureus) |

| Oxolane-modified Imidazoles | Anticancer | IC50 < 10 µM (various lines) |

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been documented in several studies. These compounds can inhibit key inflammatory mediators, such as cytokines and prostaglandins.

Mechanism of Action

Studies have shown that imidazole derivatives can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines .

Q & A

Q. What are the core synthetic strategies for 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid?

The synthesis typically involves coupling a phenyl-substituted imidazole precursor with an oxolane-3-carboxylic acid derivative. Key steps include:

- Nucleophilic substitution : Reacting 1-phenylimidazole derivatives with activated oxolane intermediates (e.g., brominated oxolane) under basic conditions (e.g., NaH or K₂CO₃).

- Carboxylic acid functionalization : Oxidation or hydrolysis of ester-protected intermediates to yield the free carboxylic acid group .

- Purification : Column chromatography or recrystallization to isolate the product, as described for analogous oxolane-imidazole systems .

Table 1. Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N₂O₃ | |

| Molecular Weight | 257.27 g/mol | |

| Solubility | Soluble in DMSO, DMF; moderate in MeOH |

Q. Which spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Assign peaks for the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and oxolane ring (δ 3.5–4.5 ppm for oxolane protons) .

- FT-IR : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry and confirm spatial arrangement using SHELX software for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.